molecular formula C20H16ClNO3S B2941776 4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine CAS No. 338962-41-7

4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine

Cat. No.: B2941776
CAS No.: 338962-41-7
M. Wt: 385.86
InChI Key: CHRUFZISMPINDK-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex molecular structure, which includes a benzoxazine ring system and a sulfonyl group attached to a chlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine typically involves multiple steps, starting with the formation of the benzoxazine core. One common approach is the reaction of 3-phenyl-2,3-dihydro-1,4-benzoxazine with 4-chlorophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antimicrobial and antiviral properties. In medicine, it is being investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents. In industry, it is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 4-(4-Methoxyphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine

  • 4-(4-Nitrophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine

  • 4-(4-Fluorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine

These compounds differ in the nature of the substituent on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c21-16-10-12-17(13-11-16)26(23,24)22-18-8-4-5-9-20(18)25-14-19(22)15-6-2-1-3-7-15/h1-13,19H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRUFZISMPINDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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